Hg-10-102-01

Overview

Description

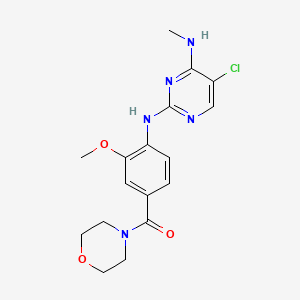

HG-10-102-01 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in Parkinson’s disease (PD) and Mycobacterium tuberculosis infection. It exhibits IC₅₀ values of 23.3 nM for wild-type (WT) LRRK2 and 3.2 nM for the pathogenic G2019S mutant, demonstrating enhanced efficacy against the latter . Structurally, it belongs to the 2,4-diaminopyrimidine class and features a 3-(pyrimidin-2-ylamino)benzamide scaffold critical for binding to the ATP pocket of LRRK2 . The compound shows blood-brain barrier (BBB) penetration, enabling in vivo studies in murine models, though its pharmacokinetics (e.g., metabolic stability) remain suboptimal .

Preparation Methods

Chemical Synthesis of HG-10-102-01 and Its Desmethyl Precursor

Starting Materials and Initial Reactions

The synthesis of this compound begins with commercially available 2,4,5-trichloropyrimidine and 3-methoxy-4-nitrobenzoic acid . The initial step involves regioselective amination of 2,4,5-trichloropyrimidine with methylamine in tetrahydrofuran (THF), yielding 2,5-dichloro-N-methylpyrimidin-4-amine (Compound 1) in 98% yield . Parallelly, 3-methoxy-4-nitrobenzoic acid undergoes chlorination with thionyl chloride (SOCl₂) in toluene to form the corresponding acid chloride, which is subsequently treated with morpholine in the presence of N,N-diisopropylethylamine (DIPEA) to produce 3-methoxy-4-nitrobenzomorpholide (Compound 2) .

Reduction and Coupling Reactions

Compound 2 is hydrogenated using 10% palladium on carbon (Pd/C) in a THF/methanol mixture, reducing the nitro group to an amine and yielding 3-methoxy-4-aminobenzomorpholide (Compound 3) . A Buchwald-Hartwig coupling reaction then links Compound 1 and Compound 3, facilitated by palladium catalysts and ligands, to form 4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzomorpholide (Compound 4, this compound) . Demethylation of this compound using boron tribromide (BBr₃) in dichloromethane generates the desmethyl precursor (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-hydroxybenzomorpholide , Compound 5) .

Table 1: Key Synthetic Steps and Yields for this compound

| Step | Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Regioselective amination | Methylamine, THF, 25°C, 12 h | Compound 1 | 98% |

| 2 | Chlorination | SOCl₂, toluene, reflux | Acid chloride | 95% |

| 3 | Morpholine coupling | Morpholine, DIPEA, THF, 0°C | Compound 2 | 89% |

| 4 | Nitro reduction | H₂, 10% Pd/C, THF/MeOH, 50°C | Compound 3 | 92% |

| 5 | Buchwald-Hartwig coupling | Pd(dba)₂, Xantphos, Cs₂CO₃, 110°C | Compound 4 (this compound) | 49% (4 steps) |

| 6 | Demethylation | BBr₃, CH₂Cl₂, -78°C to RT | Compound 5 | 14% (5 steps) |

Radiochemical Synthesis of [¹¹C]this compound

Radiolabeling Strategy

The PET tracer [¹¹C]this compound is synthesized via O-[¹¹C]methylation of the desmethyl precursor (Compound 5) using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) . This approach leverages the high reactivity of [¹¹C]CH₃OTf compared to traditional [¹¹C]methyl iodide, enabling efficient methylation under mild conditions (acetonitrile, 80°C, 3 minutes) .

Purification and Formulation

The crude reaction mixture is purified by semi-preparative reverse-phase high-performance liquid chromatography (HPLC) using a C-18 column, with elution conditions optimized for radiochemical purity (>98%) . Solid-phase extraction (SPE) with C-18 Sep-Pak cartridges concentrates the product, yielding [¹¹C]this compound in 45–55% decay-corrected radiochemical yield (relative to [¹¹C]CO₂) . Specific activity ranges from 370–1110 GBq/µmol at end of bombardment (EOB), ensuring suitability for in vivo imaging .

Table 2: Radiochemical Parameters for [¹¹C]this compound

| Parameter | Value |

|---|---|

| Radiochemical yield (EOB) | 45–55% (decay-corrected) |

| Radiochemical purity | >98% |

| Specific activity (EOB) | 370–1110 GBq/µmol |

| Total synthesis time | ~40 minutes |

Analytical Validation and Quality Control

Chemical Purity and Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the identity of this compound and its intermediates . For the radiotracer, co-injection with non-radioactive this compound on analytical HPLC ensures chemical and radiochemical identity, with retention time matching the reference standard .

Log P and Lipophilicity

The partition coefficient (Log P) of this compound, determined experimentally, is 3.69 , indicating moderate lipophilicity conducive to blood-brain barrier penetration . This aligns with its design as a brain-penetrant LRRK2 inhibitor .

Comparative Analysis of Synthetic Methodologies

Efficiency of [¹¹C]CH₃OTf vs. [¹¹C]CH₃I

The use of [¹¹C]CH₃OTf reduces reaction time and improves radiochemical yield compared to [¹¹C]CH₃I, as demonstrated in analogous syntheses like [¹¹C]β-CIT . This reagent’s higher reactivity minimizes byproduct formation, critical for maintaining specific activity in PET tracers .

Challenges in Demethylation

Demethylation of this compound using BBr₃ requires stringent temperature control (-78°C to room temperature) to prevent over-degradation, contributing to the lower yield (14%) of the desmethyl precursor . Alternative demethylation agents (e.g., AlCl₃) were explored but resulted in reduced selectivity .

Chemical Reactions Analysis

Reaction Steps:

-

Regioselective Amination :

2,4,5-Trichloropyrimidine undergoes regioselective amination with methylamine in THF to yield 2,5-dichloro-N-methylpyrimidin-4-amine (1 ) (98% yield). -

Chlorination and Amination :

3-Methoxy-4-nitrobenzoic acid is chlorinated with thionyl chloride (SOCl₂), followed by amidation with morpholine using N,N-diisopropylethylamine (DIPEA) to form 3-methoxy-4-nitrobenzoyl morpholine (2 ) (75% yield). -

Hydrogenation :

The nitro group of 2 is reduced via catalytic hydrogenation (H₂, 10% Pd/C) to produce 3-methoxy-4-aminobenzoyl morpholine (3 ) (92% yield). -

SNAr Reaction :

Compound 1 reacts with 3 in 2-butanol under trifluoroacetic acid (TFA) catalysis via a nucleophilic aromatic substitution (SNAr) mechanism to form HG-10-102-01 (4 ) (73% yield). -

Demethylation :

this compound is demethylated using boron tribromide (BBr₃) in dichloromethane to yield the precursor desmethyl-HG-10-102-01 (5 ) (28% yield) .

Key Data Table:

Radiolabeling for PET Imaging

Desmethyl-HG-10-102-01 undergoes O-[¹¹C]methylation to produce the radiotracer [¹¹C]this compound for positron emission tomography (PET) :

Reaction Scheme:

-

Radiosynthesis :

Desmethyl-HG-10-102-01 reacts with [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in acetonitrile at 80°C under basic conditions (2N NaOH).

Radiochemical yield : 45–55% (decay-corrected to end of bombardment).

Specific activity : 370–1,110 GBq/µmol .

Macrocyclization for Enhanced Bioactivity

A macrocyclization strategy was applied to this compound to improve blood-brain barrier (BBB) penetration and kinase inhibition :

Key Modifications:

-

Linker Optimization : Alkyl chains (3–4 carbons) were introduced between the methylamino and amide groups.

-

Substituent Effects : Fluorine or methyl groups enhanced inhibitory activity against LRRK2[G2019S].

Activity Data Table:

| Compound | LRRK2 WT IC₅₀ (nM) | LRRK2 G2019S IC₅₀ (nM) | Selectivity vs MLK1 | Reference |

|---|---|---|---|---|

| This compound | 20.3 | 3.2 | >100-fold | |

| Macrocycle 13 | 15 | 7 | >200-fold |

Stability and Selectivity Profiling

-

Kinase Selectivity : this compound inhibits MLK1 (IC₅₀ = 2.1 µM) and MNK2 at >80% (10 µM) .

-

Metabolic Stability : In vitro assays show moderate stability in liver microsomes (t₁/₂ = 45 min) .

Mechanistic Insights

-

Binding Interactions : The aminopyrimidine moiety forms hydrogen bonds with LRRK2’s hinge region (Ala1950), while the morpholine group occupies a solvent-exposed pocket .

-

Dephosphorylation Effects : this compound induces dose-dependent dephosphorylation of LRRK2 at Ser910/Ser935 (EC₅₀ = 0.3–1 µM) .

This synthesis and derivatization framework underscores this compound’s versatility as a scaffold for developing CNS-targeted LRRK2 inhibitors.

Scientific Research Applications

Parkinson's Disease Treatment

The primary application of Hg-10-102-01 lies in its potential as a therapeutic agent for Parkinson's disease. Given that mutations in LRRK2 are implicated in the pathogenesis of this neurodegenerative disorder, the ability of this compound to cross the blood-brain barrier makes it a promising candidate for in vivo studies. In animal models, doses ranging from 30 mg/kg to 50 mg/kg have shown significant inhibition of LRRK2 activity in the brain .

Neuroprotection

Research indicates that inhibiting LRRK2 may provide neuroprotective effects by reducing neuroinflammation and apoptosis associated with Parkinson's disease pathology. Studies have demonstrated that this compound can decrease inflammatory markers and promote neuronal survival in cellular models exposed to neurotoxic agents .

In Vivo Efficacy

A study conducted on mouse models of Parkinson's disease demonstrated that treatment with this compound resulted in reduced motor deficits and improved behavioral outcomes compared to control groups. The compound effectively inhibited LRRK2 phosphorylation in various organs, underscoring its systemic bioavailability and therapeutic potential .

Pharmacokinetics and Safety Profiles

Pharmacokinetic analyses have shown that this compound has favorable absorption characteristics, with high solubility and rapid distribution throughout biological tissues. Toxicology assessments indicated minimal adverse effects at therapeutic doses, further supporting its candidacy for clinical development .

Mechanism of Action

HG-10-102-01 exerts its effects by selectively inhibiting the kinase activity of LRRK2. The compound binds to the ATP-binding site of LRRK2, preventing the phosphorylation of its downstream targets. This inhibition leads to a reduction in the phosphorylation of key proteins involved in cellular signaling pathways, ultimately affecting cellular processes such as autophagy and apoptosis .

The molecular targets of this compound include wild-type LRRK2 and its mutant forms, particularly the G2019S mutation. The compound also inhibits MNK2 and MLK1, although with lower potency .

Comparison with Similar Compounds

Selectivity and Potency

Key Findings :

- This compound outperforms LRRK2-IN-1 and CZC-25146 in suppressing A2016T and G2019S/A2016T LRRK2 mutants (IC₅₀ <3 µM) and crosses the BBB effectively .

- MLi-2 exhibits superior potency (IC₅₀ <1 nM) but lacks efficacy against non-G2019S mutants .

- GNE-7915 , an optimized derivative of this compound, shows improved pharmacokinetics but reduced kinase selectivity .

Functional and Mechanistic Differences

- Phagosome Maturation: this compound reduces phosphatidylinositol-3-phosphate (PI3P)-binding proteins (e.g., Rubicon) in macrophages, enhancing phagosome proteolytic activity during Mycobacterium tuberculosis infection . This effect is absent in compounds like LRRK2-IN-1 or CZC-25146.

- Phosphorylation Inhibition: this compound inhibits Rab10 phosphorylation in WT and G2019S LRRK2 knock-in MEFs, comparable to GSK2578215A and MLi-2 . However, MLi-2 achieves full Rab10 dephosphorylation at lower concentrations .

- Structural Optimization : this compound’s U-shaped geometry and hydrogen-bonding interactions with LRRK2’s ATP pocket are critical for its activity. Modifications, such as macrocyclization (e.g., GNE-0877 ), improve BBB penetration but may compromise binding affinity .

Pharmacokinetics and Clinical Potential

- This compound achieves near-complete LRRK2 phosphorylation inhibition in murine brains at 50 mg/kg but has poor plasma exposure and metabolic stability .

- GNE-9605 (derived from this compound) exhibits superior clearance and stability in cynomolgus monkeys, positioning it as a preclinical candidate .

- MLi-2 ’s high potency and BBB penetration make it ideal for acute studies, though its long-term effects on LRRK2 expression remain unclear .

Research Implications and Limitations

- This compound remains a benchmark for LRRK2 selectivity and mutant-specific inhibition but requires structural optimization for clinical translation.

- MLi-2 and GNE-7915 offer alternatives for in vivo and preclinical studies, respectively, but their narrow selectivity or mutant coverage limits broad applicability.

- No current inhibitors fully address all LRRK2 variants while maintaining optimal pharmacokinetics, underscoring the need for next-generation compounds.

Biological Activity

Hg-10-102-01, a potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), has garnered attention for its potential therapeutic applications, particularly in the context of Parkinson's disease (PD). This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.

Overview of LRRK2 and Its Role in Parkinson's Disease

LRRK2 is a kinase implicated in various neurodegenerative processes, especially in PD. Mutations in the LRRK2 gene, notably the G2019S variant, are linked to familial and sporadic forms of PD. The kinase activity of LRRK2 contributes to neuronal toxicity through phosphorylation of various substrates, affecting cellular pathways such as autophagy, microtubule dynamics, and immune responses .

This compound is characterized by its chemical structure as a 2-anilino-4-methylamino-5-chloropyrimidine derivative. Its ability to penetrate the blood-brain barrier makes it a promising candidate for neurological applications. The compound exhibits an IC50 value of approximately 20.3 nM for wild-type LRRK2 and 3.2 nM for the G2019S mutant .

This compound functions primarily by inhibiting the phosphorylation of serine residues Ser910 and Ser935 on LRRK2. This inhibition is crucial as these phosphorylation events are associated with LRRK2's pathological effects in PD:

- Dose-Dependent Inhibition : Studies indicate that this compound can significantly inhibit LRRK2 activity at concentrations as low as 0.1–0.3 μM in cellular models .

- In Vivo Efficacy : In mouse models, intraperitoneal administration of this compound at doses ranging from 50 mg/kg resulted in substantial inhibition of LRRK2 phosphorylation in brain tissues .

Table 1: Summary of Biological Activity Data for this compound

| Parameter | Value |

|---|---|

| IC50 (Wild-type LRRK2) | 20.3 nM |

| IC50 (G2019S LRRK2) | 3.2 nM |

| Effective Concentration | 0.1–0.3 μM |

| Inhibition in Mouse Brain | ~70% at 50 mg/kg |

| Phosphorylation Sites | Ser910, Ser935 |

Case Study: Impact on Neurite Growth

A significant study examined the effects of this compound on neurite growth in transgenic mice expressing the G2019S mutation. The compound was found to reverse neurite shortening caused by this mutation, indicating its potential to mitigate some neurodegenerative effects associated with LRRK2 mutations .

Mechanistic Insights

Research has shown that this compound not only inhibits LRRK2 activity but also influences downstream signaling pathways involved in neuronal health:

Q & A

Basic Research Questions

Q. How do I formulate a focused and testable research question for studying Hg-10-102-01?

- Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to structure your question. For example:

- Feasibility: Ensure access to instrumentation for synthesizing this compound (e.g., purity validation via NMR or mass spectrometry).

- Novelty: Identify gaps in existing literature (e.g., unexplored catalytic properties or toxicity profiles).

- Ethics: Address safety protocols for handling mercury-based compounds.

Reference frameworks from and .

Q. What experimental design considerations are critical for studying this compound’s physicochemical properties?

- Methodological Guidance :

- Control Variables: Standardize temperature, solvent systems, and reaction times to minimize variability.

- Replication: Include triplicate experiments to ensure reproducibility.

- Data Collection: Use validated analytical methods (e.g., HPLC for purity checks) and document protocols per and .

Q. How should I design a literature review to contextualize this compound within existing research?

- Methodological Guidance :

- Systematic Searches: Use databases like PubMed or SciFinder with keywords such as "this compound synthesis" or "mercury coordination complexes."

- Gap Analysis: Tabulate prior findings (e.g., Table 1: "Reported Applications of this compound") to highlight unresolved questions.

Follow and for structuring reviews.

Advanced Research Questions

Q. How can I resolve contradictions in reported data on this compound’s stability under varying pH conditions?

- Methodological Guidance :

- Statistical Reconciliation: Apply ANOVA or regression analysis to compare datasets, accounting for variables like ionic strength or counterion effects.

- Controlled Replication: Reproduce conflicting studies with identical conditions (e.g., buffer systems, spectrophotometric calibration).

Reference ’s emphasis on numerical rigor and ’s error analysis protocols.

Q. What advanced techniques optimize the synthesis yield of this compound while minimizing mercury waste?

- Methodological Guidance :

- Green Chemistry Approaches: Test solvent-free synthesis or catalytic recycling methods.

- Process Optimization: Use Design of Experiments (DoE) to model variables (e.g., stoichiometry, heating rates).

Cite ’s guidelines for experimental reproducibility and ’s focus on hypothesis-driven design.

Q. How do I analyze this compound’s bioactivity while addressing ethical and methodological biases?

- Methodological Guidance :

- In Vitro/In Vivo Models: Use cell lines with documented mercury sensitivity (e.g., renal proximal tubule cells) and include sham controls.

- Bias Mitigation: Double-blind assays for subjective endpoints (e.g., histopathological scoring).

Align with ’s ethical frameworks and ’s survey design principles.

Q. What interdisciplinary approaches enhance the study of this compound’s environmental impact?

- Methodological Guidance :

- Collaborative Workflows: Integrate computational chemistry (e.g., DFT for reaction modeling) with field sampling (e.g., mercury speciation in soil).

- Data Integration: Use GIS mapping to correlate this compound distribution with ecological biomarkers.

Reference ’s FINER criteria for relevance and ’s extended essay guidelines.

Properties

IUPAC Name |

[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVOZZZLKJKCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.